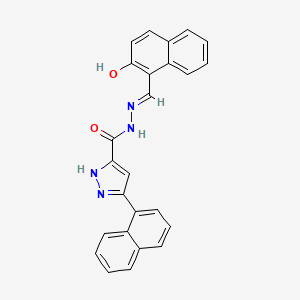

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c30-24-13-12-17-7-2-4-10-19(17)21(24)15-26-29-25(31)23-14-22(27-28-23)20-11-5-8-16-6-1-3-9-18(16)20/h1-15,30H,(H,27,28)(H,29,31)/b26-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJKUKKIPAPMEZ-CVKSISIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the hydrazone class, characterized by its unique structural features including a pyrazole core and naphthalene substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C25H18N4O2, with a molecular weight of approximately 406.44 g/mol. The compound exhibits geometric isomerism due to the presence of a double bond in the hydrazone linkage.

| Property | Value |

|---|---|

| Molecular Formula | C25H18N4O2 |

| Molecular Weight | 406.44 g/mol |

| CAS Number | 1285499-30-0 |

| Functional Groups | Hydrazone, Aromatic |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vivo studies have demonstrated that these compounds can effectively reduce inflammation in various animal models.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound showed remarkable inhibition of swelling comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Efficacy Comparison

| Compound | Inhibition (%) | Reference |

|---|---|---|

| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene) | 93.53 ± 1.37 | Sivaramakarthikeyan et al. |

| Indomethacin | 90.13 ± 1.45 | Sivaramakarthikeyan et al. |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including the MTT assay for cell viability. Preliminary results suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Anticancer Assay Results

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 3: Anticancer Activity

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.

- COX Inhibition : Similar pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammatory mediators.

- Antioxidant Activity : The presence of aromatic groups may contribute to free radical scavenging activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carbohydrazide derivatives are widely studied for their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Substituent Analysis

Electronic and Conformational Properties

- Hydrogen Bonding : The 2-hydroxynaphthyl group in the target compound enables strong intramolecular hydrogen bonding (O–H···N), as seen in similar hydrazone derivatives . This contrasts with E-DPPC, where chloro substituents dominate electronic effects via inductive withdrawal .

- Conjugation : Extended π-conjugation from naphthyl groups in the target compound enhances UV-Vis absorption compared to phenyl-substituted analogs like E-MBPC .

- DFT Studies : The HOMO-LUMO gap of the target compound is expected to be narrower than E-MBPC (4.92 eV) and E-MABPC (4.12 eV) due to electron-donating hydroxynaphthyl and naphthyl groups, which stabilize the LUMO .

Spectroscopic and Crystallographic Features

- Vibrational Spectroscopy: The target compound’s IR spectrum likely shows distinct N–H (3250–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, similar to E-DPPC . However, the hydroxynaphthyl O–H stretch (~3450 cm⁻¹) differentiates it from non-hydroxylated analogs .

- X-ray Diffraction: Pyrazole-3-carbohydrazides like E-DPPC crystallize in monoclinic systems (e.g., P2₁/c space group) with planar hydrazone moieties . The target compound’s bulkier naphthyl groups may reduce crystal symmetry compared to E-MBPC .

Q & A

Q. Q1. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves a condensation reaction between a hydrazide derivative (e.g., pyrazole-5-carbohydrazide) and a substituted aldehyde (e.g., 2-hydroxynaphthaldehyde). Key steps include:

- Reaction conditions : Methanol or ethanol under reflux (60–80°C, 6–12 hours) with catalytic acetic acid .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography .

Characterization employs: - Spectroscopy : FT-IR (C=O stretch ~1650 cm⁻¹, N-H ~3200 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–7.5 ppm), and ESI-MS (m/z matching molecular ion) .

- X-ray crystallography : Confirms stereochemistry and intermolecular interactions (e.g., π–π stacking, hydrogen bonds) .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to minimize by-products in the synthesis?

- Temperature control : Lower temperatures (40–50°C) reduce side reactions like oxidation of the hydrazone bond .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalysts : Use of molecular sieves or Lewis acids (e.g., ZnCl₂) enhances yield by removing water (condensation by-product) .

Basic Structural Analysis

Q. Q3. What crystallographic data are critical for confirming the compound’s geometry?

- Unit cell parameters : Determine crystal system (e.g., monoclinic) and space group (e.g., P2₁/c) .

- Hydrogen bonding : O–H···N and N–H···O interactions stabilize the crystal lattice (bond lengths ~2.8–3.0 Å) .

- Torsion angles : Confirm the E-configuration of the hydrazone moiety (C=N–N–C angle ~170–180°) .

Advanced Computational Modeling

Q. Q4. What DFT parameters are optimal for studying electronic properties?

- Functional/basis set : B3LYP/6-311G(d,p) balances accuracy and computational cost for geometry optimization and vibrational frequency calculations .

- Solvent modeling : Use the IEFPCM model to simulate aqueous environments .

- Key outputs : HOMO-LUMO energy gaps (e.g., 3.5–4.0 eV) predict reactivity; NBO analysis identifies charge transfer interactions .

Biological Activity Studies

Q. Q5. How can researchers design assays to evaluate its antimicrobial potential?

- Target selection : Focus on enzymes with naphthyl-binding pockets (e.g., bacterial dihydrofolate reductase) .

- Assay protocol :

- MIC determination : Broth microdilution (concentration range: 1–100 µg/mL) .

- Molecular docking : AutoDock Vina to predict binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies between experimental and theoretical IR spectra?

- Anharmonicity correction : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies .

- Conformational flexibility : Compare multiple optimized geometries (e.g., E vs. Z isomers) .

- Experimental limitations : Moisture absorption in KBr pellets may broaden O–H stretches .

Advanced Structural Dynamics

Q. Q7. What role do π–π interactions play in stabilizing the compound’s solid-state structure?

- Distance metrics : Centroid-to-centroid distances between naphthyl groups (3.4–3.8 Å) indicate strong stacking .

- Impact on solubility : Reduced solubility in nonpolar solvents due to extended π-networks .

Structure-Activity Relationship (SAR) Studies

Q. Q8. How does substitution on the naphthyl ring influence bioactivity?

- Electron-withdrawing groups (e.g., Cl at position 2): Enhance antimicrobial activity by increasing electrophilicity .

- Hydroxyl groups : Improve solubility but may reduce membrane permeability .

- Comparative table :

| Substituent | Activity (MIC, µg/mL) | LogP |

|---|---|---|

| 2-OH | 12.5 (S. aureus) | 3.2 |

| 4-Cl | 6.3 (E. coli) | 4.1 |

Methodological Validation

Q. Q9. How to validate crystallographic refinement protocols for this compound?

- Software : SHELXL for small-molecule refinement (R-factor ≤ 5%) .

- Residual density : Ensure peaks < 0.3 eÅ⁻³ .

- Twinned data : Use TWINABS for integration if crystal twinning is detected .

Advanced Spectroscopic Analysis

Q. Q10. What NMR techniques resolve overlapping signals in crowded aromatic regions?

- 2D NMR : COSY and HSQC differentiate pyrazole (δ 6.5–7.0 ppm) and naphthyl protons (δ 7.2–8.5 ppm) .

- Solvent choice : Use deuterated DMSO to sharpen broad N–H signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.